N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide
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Overview
Description
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse bioactivity . They have shown promising antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has also been developed .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines can be elucidated using different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Compounds with a tri- and tetra-substituted imidazole scaffold, resembling the structural core of "N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide," have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase is responsible for the release of proinflammatory cytokines. The design of these inhibitors is guided by the analysis of crystal structures of p38 in complex with small organic ligands, aiming for higher binding selectivity and potency by optimizing interactions within the ATP binding pocket (Scior et al., 2011).
Heterocyclic N-Oxide Derivatives in Organic Synthesis and Medicinal Applications
Heterocyclic N-oxide derivatives, including pyridine and indazole motifs, demonstrate significant biological importance and versatility as synthetic intermediates. These compounds play a crucial role in the formation of metal complexes, catalyst design, and exhibit potent anticancer, antibacterial, and anti-inflammatory activities. Their application extends to advanced chemistry and drug development investigations, showcasing the potential of N-oxide motifs in medicinal applications (Li et al., 2019).
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds like "this compound," have been reviewed for their antitumor activity. Various derivatives have been shown to possess interesting biological properties, with some advancing past preclinical testing stages. This highlights the therapeutic potential of imidazole derivatives in the search for new antitumor drugs (Iradyan et al., 2009).
Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, related to the structural features of "this compound," are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These compounds find applications in optical sensors and have a range of medicinal applications, highlighting the versatility of pyrimidine derivatives in chemical sensing and biological contexts (Jindal & Kaur, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of imidazo[1,2-a]pyridines could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further investigation into the biological activities of these compounds could lead to the development of new therapeutic agents .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-18(25-13(2)20-12)19(24)22-15-8-4-3-7-14(15)16-11-23-10-6-5-9-17(23)21-16/h3-11H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVGVWBVUBNQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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